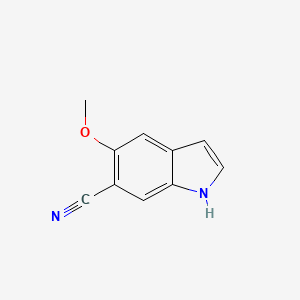

5-Methoxy-1H-indole-6-carbonitrile

Description

Historical Context and Evolution of Indole (B1671886) Chemistry in Organic Synthesis

The journey of indole chemistry began in the mid-19th century with the study of the dye indigo. wikipedia.orgchemeurope.com In 1866, Adolf von Baeyer first synthesized indole from oxindole (B195798) using zinc dust. wikipedia.orgnih.govbhu.ac.in This seminal work laid the foundation for over a century of research into the synthesis and reactivity of indoles. The subsequent discovery of the indole nucleus in essential biomolecules like tryptophan and serotonin (B10506) in the 1930s intensified research efforts, revealing the profound biological relevance of this heterocyclic system. wikiwand.comwikipedia.org

The 20th century witnessed the development of numerous named reactions for indole synthesis, each offering a unique approach to constructing this versatile scaffold. The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods. creative-proteomics.combyjus.com Other classical methods, such as the Madelung, Reissert, and Bischler-Möhlau syntheses, have also contributed significantly to the synthetic chemist's toolbox. nih.govbhu.ac.in More contemporary methods, including the Leimgruber-Batcho, Bartoli, and Larock indole syntheses, have further expanded the accessibility and diversity of indole derivatives. wikipedia.orgresearchgate.net The advent of transition-metal-catalyzed reactions, particularly those involving palladium and copper, has revolutionized indole synthesis, enabling the construction of highly functionalized and complex indole-containing molecules. nih.govorganic-chemistry.org

| Year | Milestone | Key Contributor(s) |

| 1866 | First synthesis of indole | Adolf von Baeyer |

| 1883 | Discovery of the Fischer indole synthesis | Emil Fischer |

| 1930s | Identification of the indole nucleus in tryptophan and serotonin | |

| 1976 | Disclosure of the Leimgruber-Batcho indole synthesis |

Overview of the Structural Importance of Indole-6-carbonitrile Derivatives

Within the vast family of indole derivatives, those bearing a carbonitrile (cyano) group at the 6-position hold particular importance. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, making indole-6-carbonitriles valuable synthetic intermediates. orgsyn.org The presence of the nitrile group also influences the electronic properties of the indole ring, impacting its reactivity and potential biological activity.

The synthesis of indole-6-carbonitrile and its derivatives often involves the introduction of the cyano group at a later stage of the synthetic sequence, for example, through the dehydration of an oxime or the reaction of an organometallic indole species with a cyanating agent. orgsyn.org The strategic placement of substituents on the indole core, in conjunction with the 6-cyano group, allows for the fine-tuning of the molecule's properties for specific applications.

Positioning of 5-Methoxy-1H-indole-6-carbonitrile within Advanced Heterocyclic Chemistry Research

The compound this compound represents a specific and highly functionalized member of the indole family. The presence of a methoxy (B1213986) group at the 5-position and a carbonitrile group at the 6-position creates a unique electronic and steric environment. The electron-donating methoxy group at C5 enhances the electron density of the indole ring, influencing its reactivity in electrophilic substitution reactions. chim.it This electronic modulation, coupled with the electron-withdrawing nature of the cyano group at C6, makes this scaffold an intriguing subject for further chemical exploration and derivatization.

The synthesis of this compound and related structures often requires multi-step synthetic sequences, drawing upon the rich history of indole chemistry. mdpi.com Researchers in medicinal chemistry are particularly interested in such substituted indoles as they serve as building blocks for the synthesis of novel compounds with potential therapeutic applications. researchgate.netnih.gov The specific substitution pattern of this compound provides a template for the design of molecules that can interact with specific biological targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

5-methoxy-1H-indole-6-carbonitrile |

InChI |

InChI=1S/C10H8N2O/c1-13-10-5-7-2-3-12-9(7)4-8(10)6-11/h2-5,12H,1H3 |

InChI Key |

BOBJUTSZGWMYOQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 5 Methoxy 1h Indole 6 Carbonitrile

Electrophilic Aromatic Substitution (EAS) Patterns on the Indole (B1671886) Ring

The indole ring is inherently electron-rich and, therefore, highly susceptible to electrophilic attack. The presence of a methoxy (B1213986) group at the 5-position further enhances the electron density of the aromatic system, thereby activating it towards electrophilic substitution. In contrast, the carbonitrile group at the 6-position is electron-withdrawing, which deactivates the benzene (B151609) ring to some extent. The regioselectivity of electrophilic aromatic substitution reactions is a result of the combined electronic effects of these substituents.

Regioselectivity at N1, C2, C3 Positions

The pyrrole (B145914) moiety of the indole ring is generally more reactive towards electrophiles than the benzenoid portion. The C3 position is the most nucleophilic and typically the primary site of electrophilic attack, provided it is unsubstituted. This is followed by the N1 position, and lastly the C2 position.

Substitution at the N1 position can be achieved under basic conditions, where deprotonation of the indole nitrogen generates a highly nucleophilic indolide anion. This anion can then react with various electrophiles, such as alkyl halides or acylating agents.

While the C3 position is electronically favored for electrophilic attack, substitution at the C2 position can occur, particularly if the C3 position is blocked. For methoxy-activated indoles, direct substitution at the C2 position can be a competing process. For instance, studies on 6-methoxyindoles have shown that the presence of the 6-methoxy group can activate the nucleus to an extent that direct substitution at the 2-position becomes a significant competitive pathway.

Functionalization of the Benzenoid Ring (C4-C7)

The functionalization of the benzenoid part of the indole ring (positions C4, C5, C6, and C7) is generally more challenging due to the higher reactivity of the pyrrole ring. However, the directing effects of the existing substituents on the benzene ring play a crucial role in determining the position of further electrophilic attack.

The 5-methoxy group is an ortho-, para-directing activator. Therefore, it will direct incoming electrophiles to the C4 and C6 positions. Since the C6 position is already occupied by the carbonitrile group, electrophilic substitution on the benzenoid ring is most likely to occur at the C4 or C7 positions. The electron-withdrawing nature of the 6-carbonitrile group will deactivate the ring, making these reactions require more forcing conditions compared to indoles bearing only activating groups.

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, significantly expanding the synthetic utility of 5-Methoxy-1H-indole-6-carbonitrile.

Transformations to other Nitrogen-Containing Functionalities

The carbonitrile group can undergo a range of chemical transformations to yield various nitrogen-containing functional groups. These reactions are fundamental in the derivatization of nitrile-containing compounds.

Reduction to Amines: The carbonitrile group can be reduced to a primary amine (aminomethyl group). This is a common and synthetically important transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this purpose. chemistrysteps.comlibretexts.orgstudymind.co.uk The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.

Hydrolysis to Amides and Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide and then, upon further hydrolysis, a carboxylic acid. chemistrysteps.comlibretexts.orglibretexts.orgopenstax.orgchemguide.co.ukchemistrysteps.com Partial hydrolysis to the amide can be achieved under carefully controlled conditions, for example, using a mild base and hydrogen peroxide. commonorganicchemistry.com

Conversion to Tetrazoles: The carbonitrile group can undergo a [3+2] cycloaddition reaction with azides, typically sodium azide, to form a tetrazole ring. This transformation is often catalyzed by zinc salts or other Lewis acids and provides a method to introduce a bioisostere of a carboxylic acid group. organic-chemistry.orgnih.govthieme-connect.comorganic-chemistry.org

Below is a table summarizing these transformations:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Carbonitrile (-CN) | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) |

| Carbonitrile (-CN) | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid (-COOH) |

| Carbonitrile (-CN) | H₂O₂, OH⁻ | Amide (-CONH₂) |

| Carbonitrile (-CN) | NaN₃, ZnBr₂ (or other Lewis acid) | Tetrazole |

Cross-Coupling Reactions at Various Positions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the this compound scaffold, a leaving group, typically a halogen (e.g., Br, I), is required at the position of interest. Halogenation of the indole ring can be achieved through electrophilic halogenation reactions, with the regioselectivity being influenced by the existing substituents.

Once a halogenated derivative of this compound is obtained, it can participate in a variety of cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds, for example, to introduce aryl or vinyl substituents. chemistrysteps.comlibretexts.orgnih.govpressbooks.pubbeilstein-journals.orgnih.gov

Heck Reaction: The Heck reaction is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction is useful for the synthesis of substituted alkenes. organic-chemistry.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and a base. It is a reliable method for the synthesis of substituted alkynes. orgsyn.orgnih.gov

The reactivity of the different positions on the indole ring towards halogenation and subsequent cross-coupling can be influenced by both electronic and steric factors. For example, iodination of methoxy-substituted indole-2-carbonitriles has been shown to occur at the C3 position, which can then be used as a handle for various cross-coupling reactions. chemistrysteps.comnih.gov

Nucleophilic Reactivity and Additions

While the indole ring is generally nucleophilic, the introduction of electron-withdrawing groups can render it susceptible to nucleophilic attack. sci-hub.se The presence of the electron-withdrawing 6-carbonitrile group, in concert with other potential electron-withdrawing substituents, could activate the indole ring towards nucleophilic addition or substitution reactions.

Nucleophilic substitution has been observed in indole systems bearing a nitro group, where the nitro group activates the ring for attack. For instance, in 1-methoxy-6-nitroindole, nucleophilic substitution has been reported at the 2-, 3-, and 7-positions depending on the nucleophile used. nii.ac.jp This suggests that under appropriate conditions, the benzenoid ring of this compound might undergo nucleophilic aromatic substitution, particularly if further activated by another electron-withdrawing group.

Furthermore, the N-H proton of the indole is acidic and can be removed by a base to form a nucleophilic indolide anion. This anion can then participate in various reactions, including N-alkylation and N-acylation. nih.gov

Cycloaddition Reactions and Annulation Strategies

There is a lack of specific research on the cycloaddition and annulation reactions involving this compound.

Indole derivatives are known to participate in a variety of cycloaddition reactions, serving as versatile building blocks for complex heterocyclic systems. researchgate.netresearchgate.net Annulation strategies, particularly those involving transition-metal catalysis, have been successfully applied to indole carboxamides to construct fused ring systems like γ-carbolinones. acs.org For instance, cobalt-catalyzed [4+2] annulation reactions have shown tolerance for methoxy substituents on the indole ring. acs.org However, the specific influence of a nitrile group at the C6-position on the feasibility and outcome of such reactions with 5-methoxyindole (B15748) has not been documented.

Dearomatization and Stereoselective Functionalization of Indole Scaffolds

Specific studies on the dearomatization and stereoselective functionalization of this compound are not present in the current body of scientific literature.

Dearomatization of indoles is a powerful strategy for the synthesis of three-dimensional indolines and related structures. nih.gov Various methods, including oxidative dearomatization and transition-metal-catalyzed processes, have been developed for a range of substituted indoles. rsc.orgacs.orgnih.govrsc.org Notably, some oxidative dearomatization methods have shown limited success with indoles bearing strongly electron-withdrawing groups like a nitrile (CN) function, often resulting in low yields of the desired products. rsc.org This suggests that the dearomatization of this compound might be challenging under similar conditions.

Strategies for the site-selective functionalization of the indole core, particularly at the C4 to C7 positions, are an active area of research, often relying on the use of directing groups. nih.gov While these general strategies exist, their specific application to this compound for stereoselective outcomes has not been reported.

Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 1h Indole 6 Carbonitrile Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of 5-Methoxy-1H-indole-6-carbonitrile.

1D and 2D NMR Techniques for Structural Confirmation

One-dimensional (1D) NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide fundamental information about the chemical environment of individual atoms. In the ¹H NMR spectrum of a typical 5-methoxy-1H-indole derivative, the methoxy (B1213986) protons usually appear as a sharp singlet, while aromatic protons exhibit complex splitting patterns due to spin-spin coupling. rsc.org The indole (B1671886) N-H proton often appears as a broad singlet. rsc.org

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning these resonances and confirming the connectivity of the molecule. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the indole ring system. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and confirming the positions of substituents like the methoxy and carbonitrile groups.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 5-Methoxy-1H-indole Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~8.0 (broad singlet) | - |

| C2-H | ~7.0 | ~122 |

| C3-H | ~6.5 | ~102 |

| C4-H | ~7.3 | ~120 |

| C7-H | ~7.5 | ~112 |

| OCH₃ | ~3.9 (singlet) | ~56 |

| C5 | - | ~154 |

| C6 | - | ~100 |

| CN | - | ~118 |

| C7a | - | ~128 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents on the indole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule. For this compound, these techniques are used to confirm the presence of the key methoxy, indole, and nitrile moieties.

The FT-IR spectrum of a 5-methoxyindole (B15748) derivative typically shows a characteristic N-H stretching vibration in the region of 3300-3400 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic ring and the methoxy group are observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. scialert.net The presence of the nitrile group (C≡N) is confirmed by a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. scialert.net Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ region. scialert.net

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The C≡N stretch is also observable in the Raman spectrum. scialert.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (indole) | Stretching | 3300-3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methoxy) | Stretching | 2850-2950 |

| C≡N (nitrile) | Stretching | 2220-2260 |

| C=C (aromatic) | Stretching | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. copernicus.org For this compound, HRMS can confirm the molecular formula with high accuracy, distinguishing it from other isomers.

The fragmentation pathways observed in the mass spectrum provide further structural information. Under electron ionization (EI), a common fragmentation pattern for indole derivatives involves the loss of small molecules like HCN or radicals such as CH₃• from the methoxy group. The molecular ion peak (M⁺) is typically prominent.

Table 3: High-Resolution Mass Spectrometry Data for a Representative Indole Derivative

| Ion | Observed m/z | Calculated m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 187.0866 | 187.0866 | C₁₁H₁₁N₂O |

Note: The data presented is for a hypothetical derivative to illustrate the principle.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. In indole derivatives, N-H···N or N-H···O hydrogen bonds are common and play a significant role in the crystal packing. mdpi.comnih.gov Pi-pi stacking interactions between the aromatic indole rings are also frequently observed, contributing to the stability of the crystal structure. acs.orgnih.gov The methoxy group can participate in weaker C-H···O interactions. mdpi.com The nitrile group can also act as a hydrogen bond acceptor. The analysis of these interactions is crucial for understanding the solid-state properties of the material.

Table 4: Typical Intermolecular Interactions in Indole Derivative Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bonding | N-H | N, O | 2.8 - 3.2 |

| Pi-Pi Stacking | Indole Ring | Indole Ring | 3.3 - 3.8 |

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound derivatives. These properties are determined by the electronic transitions within the molecule.

Indole and its derivatives are known to be fluorescent. mdpi.com The absorption spectrum typically shows multiple bands corresponding to π-π* transitions within the indole chromophore. The position and intensity of these bands can be influenced by substituents. The methoxy group, being an electron-donating group, and the carbonitrile group, an electron-withdrawing group, can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission wavelengths. mdpi.com

The fluorescence spectrum provides information about the excited state of the molecule. The Stokes shift, which is the difference between the absorption and emission maxima, can give insights into the change in geometry upon excitation. The fluorescence quantum yield and lifetime are important parameters that quantify the efficiency and dynamics of the emission process.

Table 5: Photophysical Properties of a Representative Indole Derivative

| Property | Value |

|---|---|

| Absorption Maximum (λabs) | ~280 nm, ~320 nm |

| Emission Maximum (λem) | ~350 nm |

| Stokes Shift | ~30 nm |

| Molar Absorptivity (ε) | 10³ - 10⁴ M⁻¹cm⁻¹ |

Note: These values are illustrative and can vary significantly based on the specific derivative and solvent.

Quantum Yield and Fluorescence Lifetime Studies

The fluorescence of the parent indole chromophore is known to be highly sensitive to the local environment. The electronic nature and position of substituents on the indole ring play a crucial role in modulating its photophysical characteristics. In the case of this compound, the presence of a methoxy group (-OCH₃) at the 5-position and a nitrile group (-CN) at the 6-position introduces competing electronic effects that are expected to influence the quantum yield and fluorescence lifetime.

The methoxy group is a strong electron-donating group, which generally tends to increase the electron density of the aromatic ring system. This often leads to an enhancement of the fluorescence quantum yield and a red-shift in the emission spectrum. Conversely, the nitrile group is a strong electron-withdrawing group. The effect of a cyano substituent on the fluorescence of indole is highly dependent on its position. Studies on various cyanoindoles have shown that the fluorescence lifetime can be significantly altered by the solvent environment. For instance, the fluorescence lifetimes of cyanoindoles are observed to be dependent on solvent polarity and hydrogen-bonding capabilities. It has been noted that for some cyanoindoles, increasing solvent polarizability or hydrogen-bond accepting ability can lead to an increase in fluorescence lifetime, while hydrogen-bond donating interactions with the cyano group can have a quenching effect.

Given the substitution pattern of this compound, it is plausible that an intramolecular charge transfer (ICT) character could contribute to its excited-state dynamics. The interplay between the electron-donating methoxy group and the electron-withdrawing cyano group can create a push-pull system, which often results in solvatochromic fluorescence and can influence the quantum yield and lifetime.

To provide a comparative context, the photophysical data for some related indole derivatives are presented in the table below. This data illustrates the impact of different substituents on the quantum yield and fluorescence lifetime of the indole core.

| Compound Name | Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| Indole | Water | ~0.12-0.14 | ~4.0-4.5 |

| 5-Methoxyindole | Various | - | - |

| 6-Cyanoindole | Various | - | Solvent-dependent |

Note: Specific numerical values for the quantum yield and fluorescence lifetime of 5-Methoxyindole and 6-Cyanoindole are highly solvent-dependent and are not consistently reported across the literature. The table indicates the general trends observed.

The study of derivatives such as 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile also highlights the importance of the substitution pattern on the electronic properties and potential biological interactions of these molecules. The introduction of multiple substituents can lead to complex photophysical behaviors that are a result of the cumulative electronic and steric effects.

Theoretical and Computational Investigations on 5 Methoxy 1h Indole 6 Carbonitrile

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are cornerstones of modern chemical research, balancing computational cost with high accuracy. These methods are instrumental in predicting the molecular and electronic properties of indole (B1671886) derivatives.

The electronic structure and three-dimensional geometry of 5-Methoxy-1H-indole-6-carbonitrile are fundamental to its chemical behavior. DFT calculations, often using basis sets like 6-31++G(d,p) or aug-cc-pVTZ, can provide highly accurate predictions of these properties. nih.gov These basis sets are chosen to provide a comprehensive description of the electron distribution, including polarization and diffuse functions that are crucial for capturing non-covalent interactions. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C₅–O | ~1.36 Å |

| O–CH₃ | ~1.43 Å | |

| C₆–C≡N | ~1.44 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | C₄–C₅–O | ~125° |

| C₅–O–CH₃ | ~117° | |

| C₅–C₆–C≡N | ~120° | |

| C₆–C≡N | ~179° | |

| Note: These values are illustrative and represent typical bond lengths and angles for such functional groups. Precise values would be obtained from specific DFT calculations. |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonitrile group will significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich indole ring and the methoxy group, while the LUMO would likely have significant contributions from the carbonitrile group. This distribution allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Electron-donating capability |

| LUMO | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.6 | Chemical stability and reactivity index |

| Note: These are representative values. Actual energies are dependent on the computational method and basis set used. |

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations can help in the assignment of experimental IR bands to specific vibrational modes. For this compound, key predicted vibrations would include the N-H stretch of the indole ring, the C≡N stretch of the nitrile group, and various C-O and aromatic C-H stretches. Studies on related molecules like 5-methoxy-1H-indole-2-carboxylic acid have shown excellent agreement between DFT-calculated and experimental IR spectra. nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed to aid in the structural elucidation of newly synthesized compounds. The predicted shifts are compared with experimental data to confirm the proposed structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of a molecule. This provides insight into the electronic structure and the nature of the chromophores within the molecule.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | ~3400-3500 |

| C≡N (Nitrile) | Stretching | ~2220-2260 |

| C-O (Methoxy) | Asymmetric Stretching | ~1250 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| Note: These are typical frequency ranges and would be refined by specific calculations. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways. This allows for the calculation of activation energies, which determine the reaction rates. For this compound, computational studies could explore various reactions, such as electrophilic substitution on the indole ring or reactions involving the carbonitrile group. This understanding is crucial for optimizing synthetic routes and predicting potential side products.

Quantitative Structure-Property Relationship (QSPR) Studies (for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of a molecule with its physical and chemical properties. For non-biological properties, QSPR can be used to predict parameters such as boiling point, melting point, solubility, and viscosity.

To build a QSPR model for this compound and related compounds, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). By establishing a statistical relationship between these descriptors and a specific property, the model can then be used to predict that property for new, unmeasured compounds.

Table 4: Selected Molecular Descriptors for this compound

| Descriptor | Value | Significance |

| Molecular Weight | 186.20 g/mol | Fundamental physical property |

| XLogP3 | ~2.4 | Prediction of lipophilicity |

| Polar Surface Area | ~51.9 Ų | Influences solubility and permeability |

| Dipole Moment | ~4.5 D | Indicator of molecular polarity |

| Note: These values are estimations based on the molecular structure and established computational models. |

Molecular Dynamics Simulations (for material science applications)

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In material science, MD simulations can be used to investigate the bulk properties of a material composed of this compound molecules. For instance, these simulations could predict the solid-state packing and crystal structure, which are influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.

MD simulations can also be used to study the interactions of this molecule with surfaces or within a polymer matrix. This could be relevant for applications in organic electronics, where the orientation and interaction of molecules at interfaces are critical for device performance. The simulations would rely on a force field, a set of parameters that describe the potential energy of the system, to model the complex intermolecular forces at play.

Applications of 5 Methoxy 1h Indole 6 Carbonitrile and Its Derivatives in Chemical Technologies and Advanced Materials

Organic Electronics and Optoelectronic Devices

The indole (B1671886) scaffold is a key building block in the design of organic materials for electronic and optoelectronic applications due to its electron-rich nature and charge-transporting capabilities. The strategic placement of functional groups, such as methoxy (B1213986) and carbonitrile substituents, allows for the fine-tuning of the electronic properties of these materials.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Indole derivatives have been investigated for their potential use as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, a thermally stable high triplet energy material derived from an indoloacridine core and indole hole transport units has been synthesized and utilized as a hole transport material for deep blue phosphorescent OLEDs skku.edu. The incorporation of methoxy groups on the indole ring can enhance the hole-transporting properties of the material, a crucial factor for efficient OLED performance. The presence of the carbonitrile group can influence the electron affinity and energy levels of the molecule, which is important for achieving balanced charge injection and transport in OLED devices.

In the realm of OPVs, indole-based molecules have been explored as electron donor materials. The broad absorption and suitable energy levels of these compounds make them promising candidates for use in the active layer of organic solar cells. The methoxy group can increase the electron-donating strength of the indole core, leading to a higher highest occupied molecular orbital (HOMO) energy level, which is beneficial for achieving a high open-circuit voltage in OPVs. The carbonitrile group can modulate the band gap and influence the morphology of the active layer blend, both of which are critical parameters for optimizing the efficiency of solar cells.

Applications in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and the performance of these devices is highly dependent on the charge-carrier mobility of the organic semiconductor used. While specific studies on 5-Methoxy-1H-indole-6-carbonitrile in OFETs are not widely reported, the general class of indole derivatives has shown promise in this area. The planar structure of the indole ring facilitates π-π stacking, which is essential for efficient charge transport in the solid state.

The introduction of methoxy and carbonitrile groups can impact the molecular packing and electronic coupling between adjacent molecules in the solid state, thereby influencing the charge-carrier mobility. The methoxy group can affect the solubility and processing of the material, while the carbonitrile group can enhance the electron-accepting properties, potentially leading to n-type or ambipolar behavior in OFETs. Further research into the synthesis and characterization of OFETs based on this compound and its derivatives could reveal their potential for applications in flexible displays, sensors, and RFID tags.

Fluorescent Probes and Chemosensors

The inherent fluorescence of the indole ring system makes it an excellent platform for the development of fluorescent probes and chemosensors. The sensitivity of the indole fluorescence to the local environment allows for the design of sensors that can detect a wide range of chemical species with high selectivity and sensitivity.

Development of Indole-Based Fluorescent Markers

Indole-based fluorescent markers are widely used in biological and chemical research for the visualization and tracking of molecules and cellular processes. The methoxy group in this compound can enhance the quantum yield of fluorescence, making it a more efficient fluorophore. The carbonitrile group can be used as a reactive handle for the conjugation of the indole moiety to other molecules, such as proteins, nucleic acids, or other small molecules, to create targeted fluorescent probes.

The development of novel indole-based fluorescent probes often involves the strategic modification of the indole scaffold to tune the photophysical properties, such as the excitation and emission wavelengths, Stokes shift, and quantum yield. These modifications can lead to the creation of a diverse palette of fluorescent markers with tailored properties for specific applications.

Selective Detection of Chemical Species (e.g., ions, neutral molecules) in Environmental and Industrial Contexts

Indole-based chemosensors have been developed for the selective detection of a variety of chemical species, including metal ions and neutral molecules. These sensors typically operate through a mechanism where the binding of the target analyte to a receptor site on the indole-based molecule induces a change in the fluorescence properties of the indole fluorophore.

For example, indole-based fluorescent chemosensors have been designed for the selective detection of mercuric ions (Hg2+) nih.gov. In one study, two such sensors demonstrated selectivity for Hg2+ in aqueous ethanol (B145695) with association constants of 5.74 × 10^3 and 4.46 × 10^3 M-1, and detection limits of 7.4 and 6.8 μM, respectively nih.gov. Computational studies suggested the formation of a 1:1 complex between the sensor and the Hg2+ ion nih.gov.

Furthermore, 1H-indole-based chemosensors have been developed for the sequential recognition of Hg2+ and cyanide (CN−) ions semanticscholar.org. This indicates the versatility of the indole scaffold in designing sensors for multiple analytes. The presence of the methoxy and carbonitrile groups in this compound could be leveraged to design new chemosensors with unique selectivity and sensitivity profiles for various environmental and industrial pollutants.

| Target Analyte | Sensor Type | Detection Method | Key Findings |

| Mercuric Ions (Hg2+) | Indole-based fluorescent chemosensor | Fluorescence Spectroscopy | Selective detection with association constants in the order of 10^3 M-1 and detection limits in the micromolar range. nih.gov |

| Mercuric (Hg2+) and Cyanide (CN−) Ions | 1H-indole-based chemosensor | Sequential Recognition | Capable of detecting both Hg2+ and CN− ions sequentially. semanticscholar.org |

Catalysis and Organocatalysis

The indole framework is a common motif in many natural products and pharmaceuticals, and as such, the development of catalytic methods for the synthesis and functionalization of indoles is an active area of research. Indole derivatives themselves can also act as catalysts in a variety of organic transformations.

The field of organocatalysis has seen significant advancements in the use of indole derivatives for asymmetric dearomatization reactions, providing access to chiral indolines and indolenines which are important structural motifs in many natural products. rsc.org Vinylindoles have also been utilized as versatile platforms for the synthesis of enantioenriched indole derivatives through organocatalytic asymmetric reactions. rsc.org

While specific catalytic applications of this compound are not extensively documented, its structure suggests potential utility in several areas of catalysis. The nitrogen atom in the indole ring can act as a Lewis base or a hydrogen bond donor, while the methoxy and carbonitrile groups can influence the electronic properties of the indole ring, thereby modulating its catalytic activity.

For instance, N-methoxyindoles have been used as N-electrophilic indole reagents in Lewis acid-catalyzed cross-coupling reactions with other indoles to form C3–N1′ bisindoles. mdpi.com This reactivity highlights the potential of the methoxy group to activate the indole ring for specific catalytic transformations. The carbonitrile group, being an electron-withdrawing group, can also influence the reactivity of the indole ring in catalytic cycles.

Furthermore, chiral indole derivatives have been shown to have promising catalytic activities in asymmetric catalysis. acs.orgnih.gov The development of chiral catalysts based on the this compound scaffold could lead to new and efficient methods for the synthesis of enantiomerically pure compounds. The unique electronic and steric properties imparted by the methoxy and carbonitrile substituents could lead to novel reactivity and selectivity in organocatalytic reactions.

Indole Derivatives as Ligands for Transition Metal Catalysis

The nitrogen atom in the indole ring and the appended cyano group in this compound offer potential coordination sites for transition metals, making its derivatives promising candidates for ligands in catalysis. The lone pair of electrons on the indole nitrogen can be involved in coordination, and the nitrile group can also act as a coordinating moiety. The methoxy group at the 5-position can electronically influence the coordinating ability of the indole ring.

Although specific studies on the coordination chemistry of this compound are not extensively documented, research on other indole derivatives provides a strong basis for their potential in this field. For instance, various indole-based ligands have been successfully employed in a range of transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and polymerization. The steric and electronic properties of the indole ligand can be readily modified by introducing different substituents on the indole ring, thereby influencing the catalytic activity and selectivity of the metal complex.

A notable example involves the use of indole-based ligands in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The indole ligand can stabilize the palladium catalyst and facilitate the catalytic cycle.

| Ligand Type | Metal | Catalyzed Reaction | Reference Compound Example |

| Indole-phosphine | Palladium | Suzuki Coupling | 2-(Diphenylphosphino)-1-methylindole |

| Indole-NHC | Copper | Click Chemistry | 1,3-Dialkyl-indole-based N-heterocyclic carbene |

| Indolyl-alcohol | Ruthenium | Transfer Hydrogenation | 2-(1H-indol-3-yl)propan-2-ol |

Organocatalytic Applications in Organic Transformations

The indole nucleus is a common structural motif in many organocatalysts, particularly in asymmetric catalysis. The ability of the indole N-H to act as a hydrogen bond donor is a key feature in many organocatalytic transformations, enabling the activation of substrates and control of stereoselectivity. Derivatives of this compound could be envisioned to act as organocatalysts or as scaffolds for the development of new catalysts.

For example, indole-based thiourea and squaramide catalysts have been widely used in a variety of asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. The indole N-H, in concert with the hydrogen bond donating groups of the thiourea or squaramide moiety, can effectively activate electrophiles and control the stereochemical outcome of the reaction.

While direct organocatalytic applications of this compound have not been reported, the functional groups present in the molecule suggest several possibilities. The indole N-H can act as a hydrogen bond donor, and the nitrile group could potentially be involved in catalyst-substrate interactions.

| Organocatalyst Type | Key Interaction | Typical Reaction | Example of Indole-based Catalyst |

| Indole-Thiourea | Hydrogen Bonding | Asymmetric Michael Addition | (S)-1-(1H-Indol-3-yl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea |

| Indole-Squaramide | Hydrogen Bonding | Asymmetric Friedel-Crafts Alkylation | (S)-1-(1H-Indol-3-yl)-3-(3,5-bis(trifluoromethyl)phenyl)squaramide |

| Indole-Phosphoric Acid | Brønsted Acidity | Asymmetric Mannich Reaction | (R)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate with indole substrate |

Agrochemical Research and Development

Precursors for Herbicides and Pesticides

Indole derivatives have a long history in agrochemical research, with many compounds exhibiting potent herbicidal and pesticidal activities. The indole scaffold can be found in several natural and synthetic molecules with biological activity against weeds, insects, and fungi. This compound, with its functionalized indole core, represents a valuable starting material for the synthesis of novel agrochemicals.

The development of new herbicides is crucial for modern agriculture, and indole derivatives have shown promise in this area. For instance, derivatives of indole-3-carboxylic acid have been investigated as potential herbicides that target the auxin receptor TIR1 in plants. By mimicking the natural plant hormone auxin, these compounds can disrupt plant growth and development, leading to herbicidal effects. The structural features of this compound could be exploited to design new molecules with similar modes of action.

In the realm of pesticides, indole alkaloids and their synthetic analogs have demonstrated significant insecticidal properties. The mechanism of action often involves the disruption of the nervous system of insects. The diverse substitution patterns possible on the indole ring allow for the optimization of insecticidal activity and selectivity.

Plant Growth Regulators (excluding biological effects in humans/animals)

The most well-known application of indole derivatives in agriculture is as plant growth regulators. Indole-3-acetic acid (IAA) is the primary native auxin in most plants, controlling a wide range of developmental processes, including cell division and elongation, root formation, and fruit development. nih.govfrontiersin.orgclinisciences.combyjus.com Synthetic indole derivatives, such as indole-3-butyric acid (IBA), are widely used in horticulture to promote root growth in cuttings. frontiersin.orgclinisciences.com

The structural similarity of this compound to these natural and synthetic auxins suggests that its derivatives could also exhibit plant growth regulating activities. The methoxy and nitrile groups could modulate the biological activity, potentially leading to compounds with enhanced potency or selectivity. Research in this area would involve the synthesis of derivatives where the nitrile group is converted to a carboxylic acid or other functional groups that mimic the side chain of IAA.

| Indole Derivative | Primary Function | Mode of Action |

| Indole-3-acetic acid (IAA) | Natural plant hormone | Regulates cell division and elongation |

| Indole-3-butyric acid (IBA) | Synthetic auxin | Promotes adventitious root formation |

| Indole-3-acetonitrile (IAN) | Auxin precursor | Converted to IAA in plants |

Functional Dyes and Pigments Development

The extended π-conjugated system of the indole ring makes it an excellent chromophore for the development of functional dyes and pigments. The absorption and emission properties of indole-based dyes can be tuned by introducing electron-donating and electron-withdrawing groups at various positions of the indole nucleus. The 5-methoxy group in this compound is an electron-donating group, while the 6-carbonitrile group is an electron-withdrawing group, creating a "push-pull" system that is often desirable for creating dyes with strong absorption in the visible region and interesting photophysical properties.

Derivatives of this compound could be used as precursors for the synthesis of a variety of dye classes, including azo dyes, cyanine dyes, and squaraine dyes. For example, the indole nitrogen can be readily alkylated, and the nitrile group can be hydrolyzed or converted into other functional groups to create a diverse range of dye molecules.

A relevant example is the synthesis of a 6-hydroxyindole-based BODIPY (boron-dipyrromethene) dye, which exhibits tunable spectroscopic properties. nih.gov The hydroxy group at the 6-position of the indole allows for modulation of the dye's absorption and emission spectra through protonation/deprotonation. nih.gov Similarly, the functional groups of this compound could be exploited to create novel dyes with interesting solvatochromic or pH-sensing properties.

| Dye Class | Key Structural Feature | Potential Application | Example of Indole-based Dye |

| Azo Dyes | -N=N- azo linkage | Textiles, printing | 4-(1H-indol-3-yldiazenyl)phenol |

| BODIPY Dyes | Boron-dipyrromethene core | Bioimaging, sensors | 6-Hydroxyindole-based BODIPY |

| Cyanine Dyes | Polymethine chain | Fluorescent probes, photography | Indocyanine green |

Supramolecular Chemistry and Molecular Recognition Elements

The indole ring is a versatile building block in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and cation-π interactions. These interactions can be exploited to construct complex supramolecular assemblies and to design molecular receptors for specific guest molecules.

Derivatives of this compound possess several features that make them attractive for supramolecular chemistry. The indole N-H can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. The aromatic indole ring can participate in π-π stacking interactions.

Research on related indole derivatives has demonstrated their ability to form well-defined supramolecular structures. For example, indole-pyrazole hybrids have been shown to form dimers, tetramers, and chains in the solid state through N-H···N hydrogen bonds. mdpi.com Furthermore, studies on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid have highlighted the importance of hydrogen bonding and C-H···O interactions in its crystal packing. semanticscholar.orgmdpi.com These findings suggest that this compound and its derivatives could also form interesting supramolecular assemblies with potential applications in materials science and molecular recognition.

| Interaction Type | Involved Functional Group(s) | Role in Supramolecular Assembly |

| Hydrogen Bonding | Indole N-H, Nitrile N, Methoxy O | Directing self-assembly, molecular recognition |

| π-π Stacking | Indole aromatic ring | Stabilization of supramolecular structures |

| Cation-π Interaction | Indole aromatic ring | Binding of cationic guests |

Host-Guest Interactions and Self-Assembly Properties

The molecular architecture of this compound, featuring a hydrogen bond donor (the indole N-H group), hydrogen bond acceptors (the methoxy oxygen and the nitrile nitrogen), and an aromatic system, suggests a strong propensity for engaging in non-covalent interactions that drive self-assembly and host-guest phenomena. The study of analogous indole derivatives reveals how these interactions govern the formation of ordered supramolecular structures in the solid state.

Detailed analysis of the crystal structures of related methoxy-indole derivatives demonstrates the prevalence of specific intermolecular interactions. For instance, the crystal structure of (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone shows that molecules form dimeric aggregates through N—H···O(carbonyl) hydrogen bonds. These dimers then assemble into a three-dimensional architecture stabilized by π–π stacking interactions between the indole rings, with inter-centroid distances as close as 3.5307 Å. nih.gov Similarly, a polymorph of 5-methoxy-1H-indole-2-carboxylic acid exhibits the formation of cyclic dimers via strong O−H⋯O hydrogen bonds between the carboxylic acid groups. mdpi.comnih.gov In this structure, the NH group of the indole ring also participates in hydrogen bonding, acting as a donor to the oxygen atom of a methoxy group on an adjacent molecule. mdpi.comnih.gov

These findings suggest that this compound is a promising candidate for designing structured molecular assemblies. The interplay of hydrogen bonding (N-H···N≡C, N-H···O) and π–π stacking can be exploited to create predictable supramolecular synthons, which are fundamental building blocks in crystal engineering and the design of functional organic materials. The ability to form ordered structures is a prerequisite for applications in areas such as organic electronics, sensing, and porous materials where the precise arrangement of molecules dictates the material's properties.

Table 1: Intermolecular Interactions in Related Methoxy-Indole Derivatives

| Compound Name | Key Intermolecular Interactions | Interaction Details | Reference |

|---|---|---|---|

| (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone | N—H···O Hydrogen Bonds, π–π Stacking | Formation of dimeric aggregates via hydrogen bonds; 3D assembly through π–π interactions (inter-centroid distance ~3.53 Å). | nih.gov |

| 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | O−H⋯O Hydrogen Bonds, N−H⋯O Hydrogen Bonds | Cyclic dimers formed by carboxylic acid groups; Indole NH donates to methoxy oxygen of adjacent molecule. | mdpi.comnih.gov |

| 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile | C—H⋯π Interactions | Weak interactions contribute to the overall crystal packing arrangement. | nih.gov |

Polymeric Materials and Nanotechnology (excluding medical delivery systems for humans)

The incorporation of functional indole derivatives into polymers and nanomaterials is a growing field of research, aimed at creating materials with tailored electronic, optical, and thermal properties. Although polymers specifically containing the this compound monomer have not been extensively reported, the broader class of indole-based polymers demonstrates the potential utility of this building block.

Indole derivatives are valuable monomers for synthesizing functional polymers due to their unique electronic characteristics and reactive sites. The indole nucleus is electron-rich and can act as an effective hole-transporting moiety, making it attractive for applications in organic electronics. The methoxy group further enhances the electron-donating nature of the indole ring, while the carbonitrile group provides a polar site and can influence the polymer's solubility and intermolecular interactions.

Research has shown that polymers containing indole units can be synthesized through various polymerization techniques. For example, indole derivatives have been attached to polyethylene oxides and used to initiate polymerization. Polyesters and poly(ether sulfone)s incorporating indole units have also been developed, exhibiting good thermal stability and, in some cases, photoluminescent properties. These characteristics are crucial for the development of advanced materials used in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. The functional groups of this compound could be leveraged in several ways:

The indole nitrogen can be a site for polymerization, leading to N-substituted polyindoles.

The aromatic ring can be functionalized to allow for incorporation into a polymer backbone via cross-coupling reactions.

The nitrile group could be a site for post-polymerization modification or could be used to influence the self-assembly of polymer chains.

In nanotechnology, indole derivatives can be used to functionalize nanoparticles, creating hybrid materials with novel properties. For instance, indole moieties can be attached to the surface of silica or metal oxide nanoparticles. Such functionalization can be used to modify the surface chemistry of the nanoparticles, improve their dispersibility in organic matrices, or impart specific functionalities. The combination of the indole core with methoxy and carbonitrile groups in this compound could lead to nanoparticles with unique surface dipoles, potentially influencing their interaction with other materials or their assembly into larger structures. These functionalized nanoparticles could find applications as catalysts, in composite materials, or as components in electronic devices.

Table 2: Potential Roles of Functional Groups in Indole-Based Polymers and Nanomaterials

| Functional Group | Location on this compound | Potential Role in Materials Science |

|---|---|---|

| Indole Ring System | Core Scaffold | Hole-transporting properties, π-stacking interactions, fluorescence. |

| Methoxy Group (-OCH₃) | Position 5 | Electron-donating group, enhances hole-transport, modifies solubility. |

| Carbonitrile Group (-C≡N) | Position 6 | Electron-withdrawing group, introduces polarity, potential for H-bonding, site for chemical modification. |

| Indole Nitrogen (-NH) | Position 1 | Site for polymerization (N-substitution), hydrogen bond donor. |

Conclusion and Future Research Perspectives

Summary of Key Advancements in 5-Methoxy-1H-indole-6-carbonitrile Chemistry

Research into this compound and related structures has led to significant strides in synthetic chemistry. The development of efficient synthetic routes has been a primary focus, with various methods being established for the construction of the methoxy-activated indole (B1671886) core. chim.it Traditional methods like the Fischer, Bischler, and Hemetsberger indole syntheses have been widely employed for preparing methoxy-activated indoles. chim.it More contemporary approaches have also emerged, including a one-step synthesis of 5-methoxyindole (B15748) from 5-bromoindole (B119039) using a novel catalyst system, which boasts a high conversion rate of over 95%. google.com

The functionalization of the indole ring, particularly at various positions, has been a key area of advancement. Cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, have proven to be powerful tools for introducing a wide range of substituents onto the indole scaffold, leading to the synthesis of di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.gov Furthermore, the reactivity of the nitrile group in indole-carbonitriles has been exploited for the synthesis of diverse heterocyclic systems.

Emerging Research Avenues and Unexplored Potentials

The foundation laid by recent synthetic advancements opens up several exciting avenues for future research. One of the most promising areas is the continued exploration of the biological activities of novel this compound derivatives. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. chim.itmdpi.comnih.gov The unique substitution pattern of this compound suggests that its derivatives could be valuable candidates for drug discovery programs targeting a range of diseases.

Another emerging area of interest lies in the application of indole-carbonitrile derivatives in materials science. The structural properties of these compounds make them potential candidates for the development of novel dyes, pigments, and organic electronic materials. mdpi.com For instance, the incorporation of pyrrole (B145914) derivatives into organic photovoltaics and field-effect transistors highlights the potential for related indole systems in these technologies. mdpi.com

Further investigation into the photochemical and photophysical properties of this compound derivatives could also unveil new applications. The use of photochemical methods for C-H activation involving indoles points towards the potential for developing novel light-driven synthetic methodologies.

Challenges and Opportunities in the Synthesis and Application of Complex Indole-6-carbonitrile Derivatives

The exploration of the full therapeutic potential of indole-6-carbonitrile derivatives will require extensive structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activity. mdpi.com This will necessitate the synthesis of large libraries of diverse analogs and their subsequent biological evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.